molecular formula C16H16N4O4S B10998991 2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)acetamide

2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B10998991
M. Wt: 360.4 g/mol
InChI Key: OWNFGWRXAHIYRC-UHFFFAOYSA-N
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Description

2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features a thiazole ring, an imidazolidinone moiety, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Moiety: This can be achieved by reacting an appropriate amine with a carbonyl compound under controlled conditions.

    Introduction of the Methoxyphenyl Group: This step involves the alkylation of the imidazolidinone intermediate with a methoxyphenylmethyl halide.

    Thiazole Ring Formation: The final step involves the coupling of the intermediate with a thiazole derivative under suitable conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the imidazolidinone moiety, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under conditions that may include the presence of a base or acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide is unique due to its combination of a thiazole ring, an imidazolidinone moiety, and a methoxyphenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H16N4O4S

Molecular Weight

360.4 g/mol

IUPAC Name

2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C16H16N4O4S/c1-24-11-4-2-10(3-5-11)9-20-14(22)12(18-16(20)23)8-13(21)19-15-17-6-7-25-15/h2-7,12H,8-9H2,1H3,(H,18,23)(H,17,19,21)

InChI Key

OWNFGWRXAHIYRC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)NC3=NC=CS3

Origin of Product

United States

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